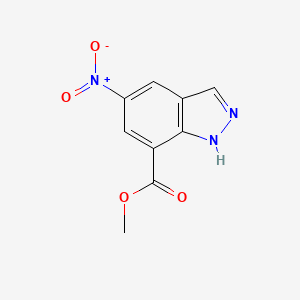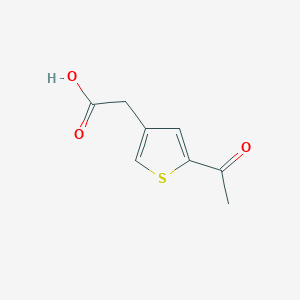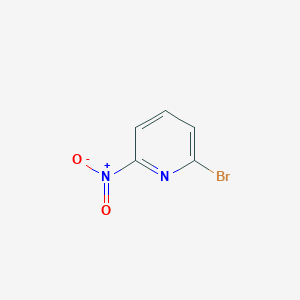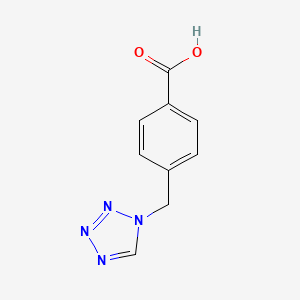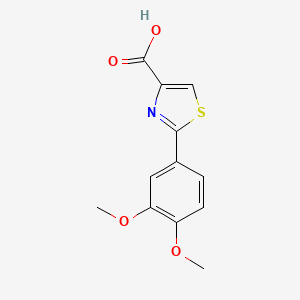
2-(3,4-二甲氧基苯基)-1,3-噻唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that yield various derivatives with potential biological activities. For instance, a study described the synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives starting from 3,4-dimethoxyacetophenone, which exhibited fungicidal and insecticidal activities (Liu, Li, & Li, 2004). Another example is the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating a strategy for controlling fungi and virus outbreaks (Li et al., 2015).
Molecular Structure Analysis
Structural analysis plays a crucial role in understanding the properties and reactivity of compounds. Crystal structure determinations through X-ray diffraction studies offer insights into molecular configurations, bonding patterns, and interactions, such as hydrogen bonding, that stabilize the molecular structure. For example, the crystal structure of related compounds has been elucidated, revealing specific crystallization patterns and molecular interactions that contribute to their stability and reactivity (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of thiazole derivatives, including those with carboxylic acid functionalities, are influenced by their molecular structure. These compounds participate in various chemical reactions, such as cycloadditions, substitutions, and transformations, which are essential for synthesizing pharmaceuticals and materials with desired properties. The biological activity of these compounds, such as antimicrobial and antioxidant activities, is also a significant area of research, indicating their potential in therapeutic and industrial applications (Chen et al., 2013; Karanth et al., 2018).
Physical Properties Analysis
The physical properties of compounds, such as melting points, solubility, and crystallinity, are critical for their application in various fields. These properties are determined by the compound's molecular structure and influence its behavior in different environments. Studies focusing on the liquid crystalline behaviors of thiazole derivatives underscore the importance of structural features, like the length of alkoxy chains, on their phase behaviors (Jaffer, Aldhaif, & Tomi, 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are pivotal for the functional applications of these compounds. Understanding these properties enables the design of molecules with specific functions, such as catalysts, inhibitors, or active pharmaceutical ingredients. The exploration of carboxylic acid derivatives and their interactions provides insights into the potential applications and functionalities of these compounds (Fedotov & Hotsulia, 2023).
科学研究应用
-
- Application : The compound “3,4-Dimethoxyphenylacetic acid” is used in chemical reactions .
- Method of Application : It reacts with formaldehyde in the presence of acid to give an isochromanone .
- Results or Outcomes : The product of this reaction, isochromanone, has various applications in organic synthesis .
-
- Application : Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid .
- Method of Application : This involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results or Outcomes : The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
-
- Application : The compound “3,4-Dimethoxyphenylboronic acid” is used in Suzuki–Miyaura coupling .
- Method of Application : This reaction involves the use of a palladium catalyst and a boron reagent .
- Results or Outcomes : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
-
- Application : The compound “3-(3,4-Dimethoxyphenyl)propionic acid” is used in the screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method of Application : This involves the use of the compound in reporter assays and in vivo studies .
- Results or Outcomes : The compound was found to induce γ globin gene expression .
-
- Application : The compound “3,4-Dimethoxyphenylboronic acid” is used in Suzuki–Miyaura coupling .
- Method of Application : This reaction involves the use of a palladium catalyst and a boron reagent .
- Results or Outcomes : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
-
- Application : The compound “3-(3,4-Dimethoxyphenyl)propionic acid” is used in the screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method of Application : This involves the use of the compound in reporter assays and in vivo studies .
- Results or Outcomes : The compound was found to induce γ globin gene expression .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGSXVGWCROPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363042 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
132307-22-3 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

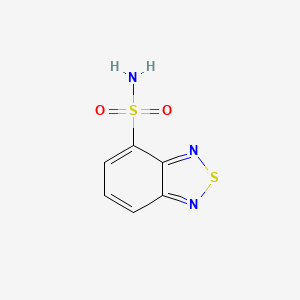
![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)
![4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270052.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)
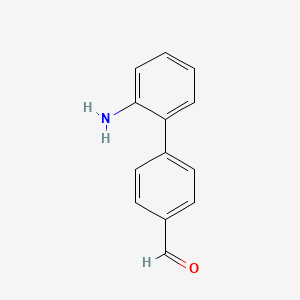

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
